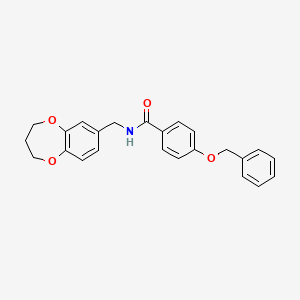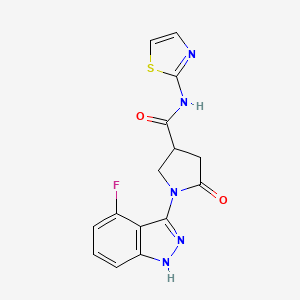![molecular formula C25H25ClN4 B11228225 7-(4-chlorophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228225.png)
7-(4-chlorophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-chlorophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a compound with potential antitubercular activity. Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health challenge, and the need for new anti-TB drugs is critical . This compound belongs to the class of 7H-pyrrolo[2,3-d]pyrimidines, which have shown promising biological activity.
Preparation Methods
The synthetic route to this compound involves modifications at the C-4 position of the 7-deazapurine ring. While specific industrial production methods are not widely documented, researchers have synthesized derivatives with various aromatic, aryl, and alkyl substitutions . Further optimization and scale-up are necessary for industrial production.
Chemical Reactions Analysis
Reactions::
Oxidation: Some derivatives undergo oxidation reactions.
Substitution: Substituents at the C-4 position influence reactivity.
Reduction: Reduction of specific functional groups may be possible.
Catalysts: Palladium or other transition metals.
Solvents: Organic solvents (e.g., DMF, DMSO).
Temperature: Typically at room temperature or under reflux.
Major Products:: The specific products depend on the substituents introduced. Notably, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited potent antitubercular activity .
Scientific Research Applications
Chemistry::
Drug Discovery: Investigating derivatives for TB treatment.
Structure-Activity Relationships: Understanding substituent effects.
Antitubercular Agent: Potential in TB therapy.
Drug-Likeness: Favorable properties for drug development.
Lead Optimization: Developing derivatives with improved properties.
Mechanism of Action
The precise mechanism remains incompletely understood. the most potent derivative likely acts as a competitive inhibitor of protein kinases by binding to their ATP-binding sites. This prevents phosphate transfer to target proteins, inhibiting their activity .
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s unique features include its 7H-pyrrolo[2,3-d]pyrimidine scaffold and specific substitutions. Similar compounds may include other pyrrolopyrimidines or related heterocycles .
Properties
Molecular Formula |
C25H25ClN4 |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-N-cycloheptyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H25ClN4/c26-19-12-14-21(15-13-19)30-16-22(18-8-4-3-5-9-18)23-24(27-17-28-25(23)30)29-20-10-6-1-2-7-11-20/h3-5,8-9,12-17,20H,1-2,6-7,10-11H2,(H,27,28,29) |
InChI Key |
KGCXJLPLISCGNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-6-phenyl-2,3-dihydropyridazin-4-yl)propanamide](/img/structure/B11228147.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide](/img/structure/B11228153.png)
![3-(4-ethenylbenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11228156.png)
![N-(3,4-dimethylphenyl)-3-(3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11228160.png)

![furan-2-yl(4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperazin-1-yl)methanone](/img/structure/B11228177.png)
![3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11228184.png)
![6-chloro-N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228185.png)
![1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228187.png)
![N-(2-methylphenyl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propanamide](/img/structure/B11228188.png)
![1-[(Z)-(5-bromo-2-oxo-indolin-3-ylidene)amino]-3-phenyl-thiourea](/img/structure/B11228195.png)

![methyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11228201.png)
![6-ethoxy-4-{[4-(3-methoxybenzyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11228214.png)
